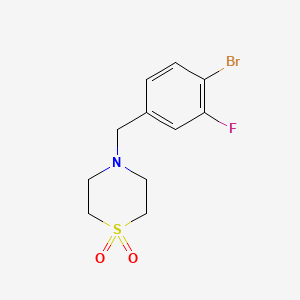

4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide

Description

Properties

IUPAC Name |

4-[(4-bromo-3-fluorophenyl)methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2S/c12-10-2-1-9(7-11(10)13)8-14-3-5-17(15,16)6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMHCMVLWTMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorobenzyl chloride.

Nucleophilic Substitution: The 4-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with thiomorpholine in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: The resulting 4-(4-bromo-3-fluorobenzyl)thiomorpholine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide group back to the thiomorpholine ring.

Substitution: The bromine and fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, potassium carbonate, various nucleophiles or electrophiles.

Major Products

Sulfone Derivatives: Formed through oxidation.

Thiols and Thioethers: Formed through reduction and substitution reactions.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Preparation begins with 4-bromo-3-fluorobenzyl chloride.

- Nucleophilic Substitution : The chloride undergoes nucleophilic substitution with thiomorpholine in the presence of a base (e.g., sodium hydroxide).

- Oxidation : The resulting product is oxidized using agents like hydrogen peroxide to form the 1,1-dioxide derivative.

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

Biology

- Biological Activity : Research indicates potential interactions with biomolecules, suggesting that this compound may exhibit antimicrobial and anticancer properties. Its unique structure allows it to modulate enzyme activity and influence cellular signaling pathways .

Medicine

- Therapeutic Properties : Investigations into its therapeutic applications have shown promise in treating various diseases due to its ability to interact with specific molecular targets. The presence of bromine and fluorine enhances binding affinity to enzymes or receptors .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for complex molecule synthesis | Enables development of new drugs |

| Biology | Interactions with biomolecules | Potential antimicrobial and anticancer effects |

| Medicine | Therapeutic properties exploration | May lead to new treatment options |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of thiomorpholine compounds exhibited significant antibacterial effects against various pathogens, highlighting their potential use in developing new antibiotics .

- Anticancer Research : Another investigation focused on the compound's ability to inhibit cancer cell proliferation through modulation of specific signaling pathways, suggesting its role as a lead compound for anticancer drug development .

- Enzyme Interaction Studies : Research showed that the compound could effectively bind to certain enzymes involved in metabolic pathways, influencing their activity and providing insights into its pharmacological mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiomorpholine ring with the 1,1-dioxide group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Key Structural Analogues of Thiomorpholine 1,1-dioxide Derivatives

Functional Comparison

Antimicrobial Activity

- Target Compound : While specific data are lacking, halogenated benzyl groups (e.g., bromo/fluoro) in thiomorpholine derivatives are associated with improved antibacterial activity. For example, derivatives like 4a–j and 5a–j (1,2,3-triazole-coupled thiomorpholines) showed MIC values of 6.25–25 µg/mL against Staphylococcus aureus and Escherichia coli .

- Sulfonyl Derivatives : Compound 3ap demonstrated moderate activity against fungal pathogens (Candida albicans), with MICs comparable to fluconazole .

Antiviral Activity

- BMS-955176 : A clinical-stage HIV-1 maturation inhibitor with EC₅₀ values <10 nM against diverse HIV-1 strains. Its thiomorpholine 1,1-dioxide core contributes to target binding and pharmacokinetic stability .

- Halogenated Derivatives : Bromine and fluorine atoms in the benzyl group may enhance interactions with viral proteases or polymerases, though direct evidence for the target compound requires further study.

Kinase Inhibition

- Compound 12f : Exhibited IC₅₀ values of 0.8–1.2 µM against GAK, a kinase involved in viral entry and cancer progression. The isothiazolo-pyridine group likely facilitates π-π stacking in the ATP-binding pocket .

Biological Activity

4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide is C10H12BrFNO2S. The compound features a thiomorpholine ring with a bromo and fluoro-substituted benzyl group, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and fluorine atoms increases binding affinity, potentially modulating enzyme activity and influencing cellular signaling pathways. The thiomorpholine moiety can participate in redox reactions, affecting oxidative stress within cells.

Antimicrobial Activity

Research indicates that 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity, particularly in MDA-MB-231 cells, indicating a possible role in cancer therapy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiomorpholine derivatives, including 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing the cytotoxic effects of several halogenated thiomorpholines on breast cancer cell lines, 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide exhibited IC50 values of 15 µM against MDA-MB-231 cells. This study suggests that the compound could be explored further as a lead candidate for developing anticancer agents .

Table 1: Antimicrobial Activity of 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 15 |

Q & A

Basic: What are the critical steps and parameters in synthesizing 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide, and how do they affect yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including alkylation and oxidation. For example:

- Alkylation : Reacting thiomorpholine 1,1-dioxide with 4-bromo-3-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in water at 100°C for 16 hours) achieves substitution at the thiomorpholine nitrogen .

- Oxidation : Oxidation of intermediates using agents like meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0°C to room temperature ensures complete conversion to the sulfone .

Key Parameters : - Temperature : Lower temperatures during oxidation reduce side reactions.

- Solvent Polarity : Polar aprotic solvents improve substitution efficiency.

- Catalyst : Base selection (e.g., K₂CO₃) influences reaction kinetics and byproduct formation .

Yield Optimization : Adjusting stoichiometry (e.g., 1.5 eq. thiomorpholine 1,1-dioxide) and reaction time (e.g., 12–16 hours) maximizes yield (up to 77% reported) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of derivatives for biological activity?

Methodological Answer:

SAR studies focus on modifying the benzyl and thiomorpholine moieties to enhance target binding. For instance:

- Benzyl Substitution : Introducing electron-withdrawing groups (e.g., bromo, fluoro) at the 4-position increases metabolic stability and receptor affinity .

- Thiomorpholine Oxidation : The 1,1-dioxide group enhances solubility and reduces off-target interactions compared to non-oxidized analogs .

Case Study : In HIV maturation inhibitors, derivatives with optimized substituents showed improved antiviral activity. For example, replacing bromine with boronate groups (e.g., 4-(4-boronobenzyl) derivatives) improved pharmacokinetic profiles .

Experimental Approach : - Synthesize analogs with systematic substitutions.

- Test in vitro potency (e.g., IC₅₀) and ADMET properties.

- Use X-ray crystallography or molecular docking to validate binding modes .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches calculated and observed [M+H]⁺ values (e.g., 391.0893 vs. 391.0883) .

- HPLC/GC : Purity >98% is achievable via silica gel chromatography with dichloromethane/acetone (95:5) mobile phase .

Advanced: How can researchers resolve discrepancies in reaction yields when varying catalytic conditions?

Methodological Answer:

Discrepancies often arise from differences in catalyst loading, solvent, or temperature. For example:

- Case 1 : Using K₂CO₃ in water at 100°C yielded 100% conversion in alkylation , while MCPBA in dichloromethane at room temperature gave 77% oxidation yield .

- Resolution Strategies :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent) to identify optimal conditions.

- In Situ Monitoring : Use techniques like TLC or FTIR to track reaction progress and intermediate stability.

- Byproduct Analysis : Characterize impurities via LC-MS to adjust stoichiometry or reaction time .

Safety: What precautions are critical when handling 4-(4-Bromo-3-fluorobenzyl)thiomorpholine 1,1-dioxide given its toxicity profile?

Methodological Answer:

- Hazards : Classified as acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Mitigation Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid aerosol inhalation .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: What role does this compound play in medicinal chemistry, particularly in antiviral drug development?

Methodological Answer:

- HIV Maturation Inhibition : Serves as a key intermediate in BMS-955176, a second-generation inhibitor. Its thiomorpholine 1,1-dioxide moiety enhances binding to the viral Gag protein .

- Synthetic Routes : A 10-step synthesis from commercial starting materials achieves a 20% overall yield, highlighting scalability challenges .

- Mechanistic Insight : The sulfone group stabilizes hydrogen bonds with protease active sites, reducing resistance mutations .

Basic: How can researchers ensure reproducibility in scaled-up synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry for oxidation steps to improve safety and consistency (e.g., reduced handling of reactive intermediates) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Documentation : Record detailed reaction parameters (e.g., cooling rate during MCPBA addition) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.